An In-depth Technical Guide to the Physicochemical Properties of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine, a compound of significant interest to researchers, scientists, and drug development professionals. The presence of both a trifluoromethoxy-substituted phenyl ring and a basic piperidine-4-amine moiety imparts a unique combination of properties that are critical for its behavior in biological systems. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide focuses on the foundational importance of these properties, predicted values, and detailed, field-proven experimental protocols for their determination. By providing a robust methodological framework, this document aims to empower researchers to fully characterize this and structurally similar molecules, thereby accelerating drug discovery and development efforts.
Introduction: Structural Significance in Medicinal Chemistry
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine is a molecule that incorporates two key structural motifs highly valued in modern medicinal chemistry: the piperidine ring and the trifluoromethoxy group. The piperidine scaffold is a ubiquitous feature in a vast number of pharmaceutical agents, prized for its ability to introduce a basic nitrogen center, which can be crucial for target engagement and for modulating physicochemical properties such as solubility. The trifluoromethoxy (-OCF₃) group has gained prominence as a bioisostere for other functional groups, offering a unique combination of high lipophilicity and metabolic stability.[1] Its strong electron-withdrawing nature can also significantly influence the electronic environment of the aromatic ring to which it is attached.[1]
The strategic combination of these two fragments in 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine suggests a compound with a nuanced profile of basicity, lipophilicity, and metabolic stability. A thorough understanding of its physicochemical properties is therefore paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target interaction.
Core Physicochemical Properties
While experimental data for 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine is not extensively available in the public domain, we can compile its fundamental molecular attributes and provide context for the critical parameters that require experimental determination.
| Property | Value/Information | Source |
| IUPAC Name | 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine | N/A |
| CAS Number | 1016835-41-8 | [2] |
| Molecular Formula | C₁₂H₁₅F₃N₂O | [2] |
| Molecular Weight | 260.26 g/mol | [2] |
| Predicted XlogP | Not directly available; for the related N-(4-chlorophenyl)piperidin-4-amine, the predicted XlogP is 2.7, suggesting moderate lipophilicity. | |
| Predicted pKa | Not directly available; the piperidine amine is expected to have a basic pKa, likely in the range of 8-10. | N/A |
| Aqueous Solubility | Not experimentally determined. Expected to be pH-dependent due to the basic amine. | N/A |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine. The causality behind experimental choices is explained to ensure a self-validating system of protocols.
Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. For a basic compound like 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine, the pKa will dictate its solubility, membrane permeability, and potential for ionic interactions with biological targets.[3]
Experimental Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final volume of 50 mL. The use of a co-solvent is often necessary for compounds with moderate to low aqueous solubility.
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume; the peak of this plot corresponds to the equivalence point.
Causality of Experimental Choices:
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Potentiometric Titration: This is a robust and widely accepted method for pKa determination, providing high accuracy and precision.
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Co-solvent System: Necessary to ensure the complete dissolution of the analyte, which is crucial for accurate titration.
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Standardized Titrant: Ensures the accuracy of the molarity of the titrant, which is essential for calculating the equivalence point.
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Constant Temperature: pKa is temperature-dependent; maintaining a constant temperature ensures the reproducibility of the measurement.
Determination of Lipophilicity (LogP) via Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Experimental Protocol:
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Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.
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Sample Preparation: Prepare a stock solution of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine in the aqueous phase at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a screw-cap vial, combine a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.
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Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases. Subsequently, centrifuge the vial to ensure complete phase separation.
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Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the analyte using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The LogP is calculated using the following equation: LogP = log₁₀ ( [Analyte]octanol / [Analyte]water ) where [Analyte]octanol is the concentration in the octanol phase (determined by difference from the initial aqueous concentration) and [Analyte]water is the concentration in the aqueous phase after equilibration.
Causality of Experimental Choices:
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Shake-Flask Method: This is the "gold standard" method for LogP determination, providing a direct measure of partitioning.
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Mutually Saturated Solvents: Ensures that the physical properties of the two phases do not change during the experiment.
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HPLC-UV Quantification: Provides a sensitive and specific method for determining the concentration of the analyte in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Experimental Protocol:
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Sample Preparation: Add an excess amount of solid 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: Centrifuge the vials to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved analyte using a validated HPLC-UV method.
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Data Analysis: The solubility at each pH is reported as the measured concentration.
Causality of Experimental Choices:
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Equilibrium Method: This approach ensures that the measured solubility represents the true thermodynamic solubility.
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Multiple pH Values: Because the compound has a basic center, its solubility is expected to be pH-dependent. Measuring solubility across a range of pH values provides a comprehensive profile.
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Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
Spectroscopic and Chromatographic Characterization
Comprehensive characterization of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine requires a suite of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the piperidine ring protons, and the amine proton.
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¹³C NMR: Will show the number of unique carbon environments. The carbon of the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: Will show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group, providing a sensitive probe of the electronic environment.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to readily show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for assessing the purity of the compound.[4] The trifluoromethoxy-substituted phenyl ring provides a strong chromophore for UV detection.
Visualizations
Chemical Structure
Caption: Chemical structure of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine.
Experimental Workflow for Physicochemical Property Determination
Caption: Workflow for the experimental determination of key physicochemical properties.
Conclusion
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine is a compound with significant potential in drug discovery, owing to its unique structural features. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to thoroughly characterize this molecule. The determination of its pKa, lipophilicity, and aqueous solubility is essential for understanding its ADME properties and for guiding its further development as a potential therapeutic agent. The methodologies outlined herein represent robust and reliable approaches for obtaining these critical data points, thereby facilitating the advancement of research programs centered on this and related chemical entities.
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